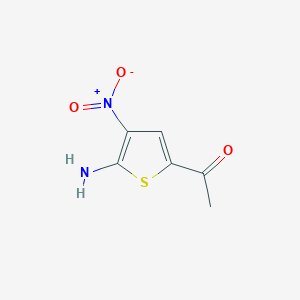
1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C6H6N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one typically involves the nitration of a thiophene derivative followed by amination. One common method includes the following steps:
Nitration: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Amination: The nitrothiophene is then subjected to a reduction reaction, often using a reducing agent such as tin(II) chloride in hydrochloric acid, to convert the nitro group to an amino group.
Acylation: Finally, the amino group is acylated with ethanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and nitro groups allows for diverse interactions with biological targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Amino-2-nitrothiophen-3-yl)ethan-1-one
- 1-(4-Amino-3-nitrothiophen-2-yl)ethan-1-one
- 1-(5-Amino-4-nitrothiophen-3-yl)ethan-1-one
Uniqueness
1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one is unique due to the specific positioning of the amino and nitro groups on the thiophene ring. This positioning influences its reactivity and the types of interactions it can have with other molecules, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
1009-57-0 |
|---|---|
Molekularformel |
C6H6N2O3S |
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
1-(5-amino-4-nitrothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,7H2,1H3 |
InChI-Schlüssel |
ONYOSWJTGVFPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(S1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


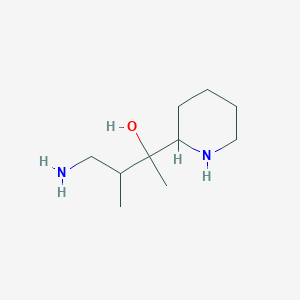
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)

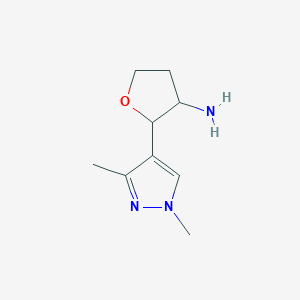
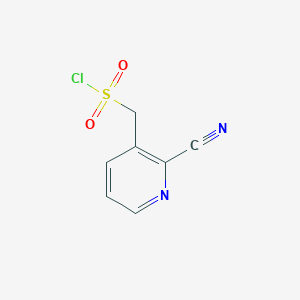
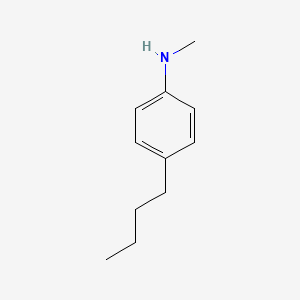
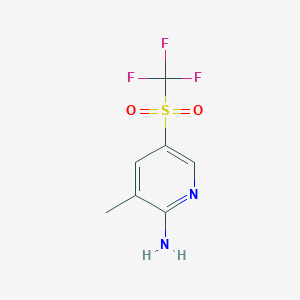
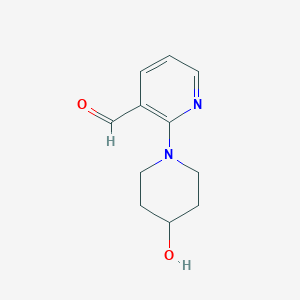
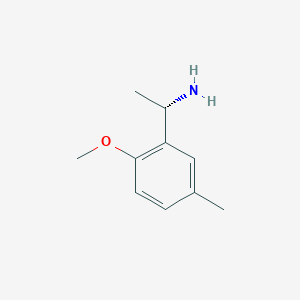
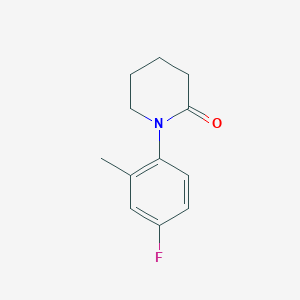
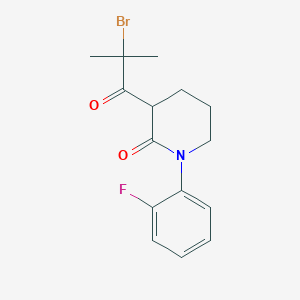
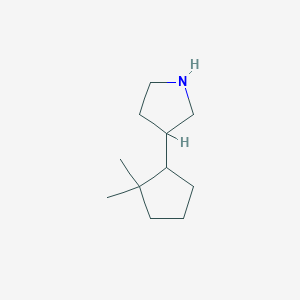
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)
![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)
